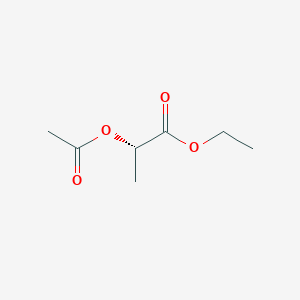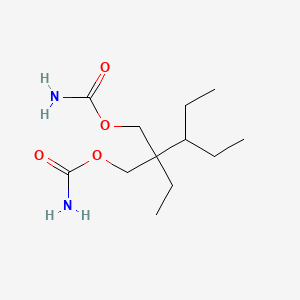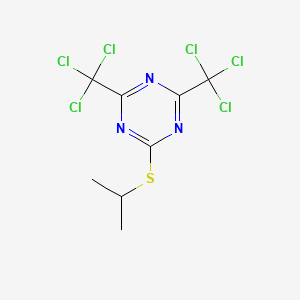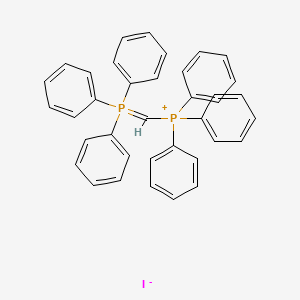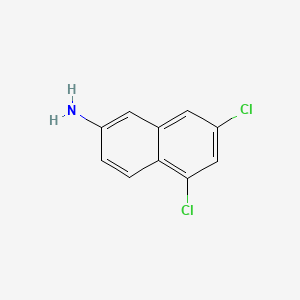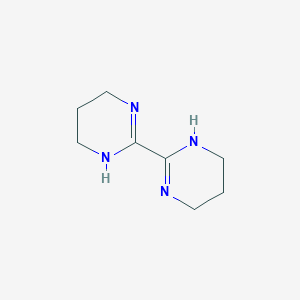
2,2'-Bipyrimidine, 1,1',4,4',5,5',6,6'-octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro-: is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. It is a derivative of pyrimidine and is characterized by the presence of two pyrimidine rings connected by a single bond. This compound is notable for its use as a bridging ligand in coordination chemistry, where it forms complexes with metal ions .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- can be synthesized through the Ullmann coupling reaction of 2-iodopyrimidines. This method involves the use of copper as a catalyst and typically requires high temperatures to facilitate the coupling reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- are not extensively documented, the Ullmann coupling reaction remains a standard approach. Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield.
化学反応の分析
Types of Reactions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
科学的研究の応用
Chemistry: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is widely used as a ligand in coordination chemistry.
Biology and Medicine: In biological research, this compound is investigated for its potential interactions with biomolecules and its role in various biochemical processes. Its ability to form stable complexes with metal ions makes it a candidate for studying metal ion transport and storage in biological systems.
Industry: In industrial applications, 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination chemistry properties are exploited to develop new materials with specific functionalities.
作用機序
The mechanism by which 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can influence various molecular targets and pathways, depending on the metal ion involved and the specific structure of the complex. The compound’s π-delocalized bis chelate structure allows it to stabilize metal ions and facilitate various chemical reactions .
類似化合物との比較
2,2’-Bipyridine: Another bipyridyl compound with similar coordination chemistry properties.
4,4’-Bipyrimidine: A derivative with different substitution patterns on the pyrimidine rings.
2,2’-Bipyrimidine: The parent compound without the octahydro- modification.
Uniqueness: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
21786-88-9 |
|---|---|
分子式 |
C8H14N4 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H14N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2,(H,9,10)(H,11,12) |
InChIキー |
XINBBXGGRBAYRK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)C2=NCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
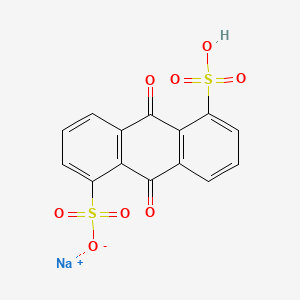
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
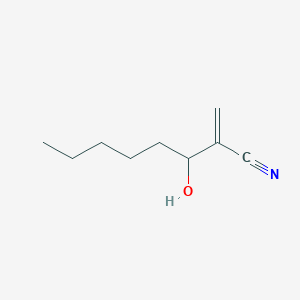

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

